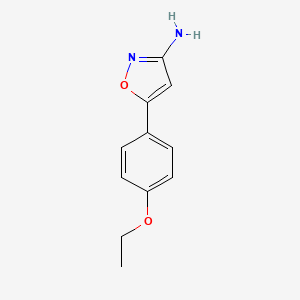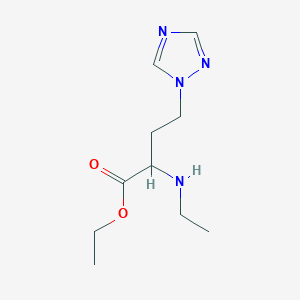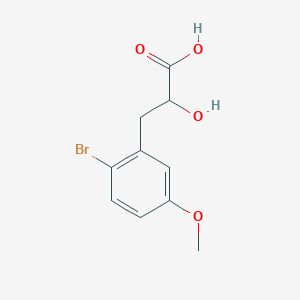![molecular formula C13H20N2O2 B13535405 tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate CAS No. 1213219-74-9](/img/structure/B13535405.png)
tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate: is a chemical compound with the molecular formula C13H20N2O2 . It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the palladium-catalyzed cross-coupling reaction with aryl halides in the presence of a base such as cesium carbonate in 1,4-dioxane . The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through recrystallization or chromatography to achieve the desired purity .
化学反应分析
Types of Reactions: tert-Butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or other derivatives.
科学研究应用
Chemistry: tert-Butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate is widely used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: In biological research, the compound is used to modify peptides and proteins, aiding in the study of protein structure and function. It also plays a role in the synthesis of biologically active molecules .
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require selective protection of amine groups .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its stability and ease of removal make it a valuable reagent in various manufacturing processes .
作用机制
The mechanism of action of tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate involves its role as a protecting group. The compound forms a stable carbamate linkage with amines, preventing unwanted reactions at the amine site. This stability is due to the steric hindrance provided by the tert-butyl group, which shields the amine from reactive species. The protecting group can be removed under mild acidic or basic conditions, regenerating the free amine .
相似化合物的比较
- tert-Butyl carbamate
- N-Boc-ethanolamine
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
Uniqueness: tert-Butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. The presence of the phenyl group enhances its reactivity in certain substitution reactions, while the tert-butyl group offers steric protection. This combination makes it a versatile reagent in both laboratory and industrial settings .
属性
CAS 编号 |
1213219-74-9 |
|---|---|
分子式 |
C13H20N2O2 |
分子量 |
236.31 g/mol |
IUPAC 名称 |
tert-butyl N-[3-[(1S)-1-aminoethyl]phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-9(14)10-6-5-7-11(8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1 |
InChI 键 |
IUBFAZSFGODJPA-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](C1=CC(=CC=C1)NC(=O)OC(C)(C)C)N |
规范 SMILES |
CC(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


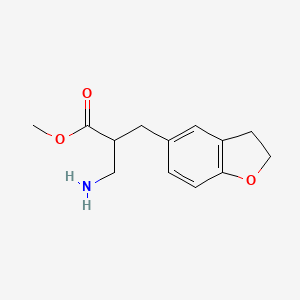
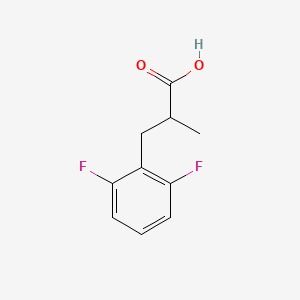
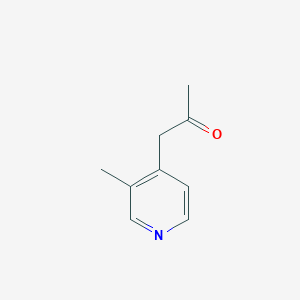
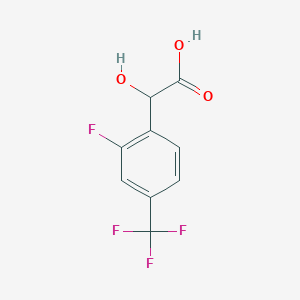
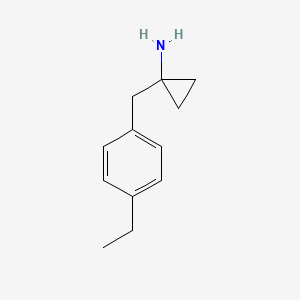
![4-Boc-decahydropyrido[4,3-f][1,4]oxazepine](/img/structure/B13535369.png)


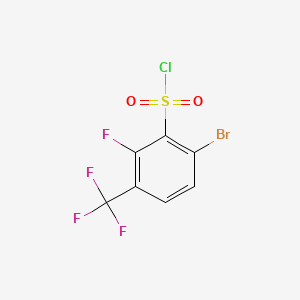
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine](/img/structure/B13535379.png)
